Indium (III) isopropoxide
Overview
Description
Indium(III) isopropoxide is an organometallic compound with the chemical formula
In(OCH(CH3)2)3
. It is a light yellow to yellow solid that is primarily used as a precursor in the synthesis of indium-containing materials and as a catalyst in various chemical reactions. This compound is notable for its role in the preparation of indium oxide films and its application in hydrogen transfer reactions.Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) isopropoxide can be synthesized through the reaction of indium trichloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically proceeds as follows:
InCl3+3NaOCH(CH3)2→In(OCH(CH3)2)3+3NaCl
This reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process.
Industrial Production Methods: On an industrial scale, the production of indium(III) isopropoxide involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Indium(III) isopropoxide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, indium(III) isopropoxide hydrolyzes to form indium hydroxide and isopropanol.
Thermal Decomposition: Upon heating, it decomposes to form indium oxide and isopropanol.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air can initiate hydrolysis.
Thermal Decomposition: Elevated temperatures are required for thermal decomposition.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Hydrolysis: Indium hydroxide and isopropanol.
Thermal Decomposition: Indium oxide and isopropanol.
Scientific Research Applications
Indium(III) isopropoxide has a wide range of applications in scientific research:
Biology: Its role as a catalyst in organic synthesis can be leveraged in the preparation of biologically active molecules.
Medicine: Potential applications in drug synthesis and development due to its catalytic properties.
Mechanism of Action
Indium(III) isopropoxide can be compared with other metal alkoxides such as aluminum isopropoxide and titanium isopropoxide:
Aluminum Isopropoxide: Similar in its use as a catalyst in organic synthesis but differs in its reactivity and the types of reactions it catalyzes.
Titanium Isopropoxide: Widely used in the synthesis of titanium dioxide and as a catalyst in organic reactions, but with different catalytic properties and applications.
Uniqueness: Indium(III) isopropoxide is unique due to its specific catalytic properties in hydrogen transfer reactions and its role as a precursor for indium oxide films, which are crucial in advanced material applications .
Comparison with Similar Compounds
- Aluminum isopropoxide
- Titanium isopropoxide
- Zinc isopropoxide
Indium(III) isopropoxide stands out for its specific applications in the synthesis of indium-containing materials and its catalytic efficiency in hydrogen transfer reactions.
Properties
IUPAC Name |
indium(3+);propan-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
Record name | Indium tripropan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
Record name | Indium tripropan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38218-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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